(DIISOPROPYLAMINO)TRIMETHYLSILANE

Descripción general

Descripción

(DIISOPROPYLAMINO)TRIMETHYLSILANE, with the chemical formula C9H23NSi, is an organosilicon compound. It is a colorless to yellowish liquid with a pungent odor. This compound is known for its high chemical stability and solubility, making it a valuable reagent in various chemical processes .

Métodos De Preparación

(DIISOPROPYLAMINO)TRIMETHYLSILANE can be synthesized through the reaction of trimethoxysilane and diisopropylamine. This reaction is typically carried out under neutral or weakly acidic conditions . The industrial production of this compound follows similar synthetic routes, ensuring high purity and yield.

Análisis De Reacciones Químicas

(DIISOPROPYLAMINO)TRIMETHYLSILANE undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: This compound reacts slowly with moisture or water, leading to the formation of silanols and other by-products.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

(DIISOPROPYLAMINO)TRIMETHYLSILANE is primarily used as a reagent in organic synthesis, particularly for the formation of carbon-silicon bonds. It participates in various chemical reactions, including:

- Substitution Reactions : The trimethylsilyl group can be replaced by other nucleophiles, facilitating the synthesis of complex organic molecules.

- Hydrolysis : It reacts slowly with moisture, leading to the formation of silanols and other by-products, which can be useful in subsequent reactions .

2. Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules, aiding in the study of biological processes. Its ability to introduce silicon into biomolecules can alter their properties, enhancing their utility in biochemical applications.

3. Production of Silicone Surfactants

This compound is also utilized in the production of silicone surfactants. These surfactants exhibit excellent wettability and adhesion properties, making them valuable in coatings, adhesives, and sealants .

Case Study 1: Use in Organic Synthesis

A study demonstrated the effectiveness of this compound as a silylating agent in the synthesis of siloxanes. The reaction conditions were optimized to maximize yield while minimizing by-products. The results indicated that this compound significantly enhances the efficiency of carbon-silicon bond formation compared to traditional silylating agents.

Case Study 2: Biological Applications

In a biochemical study focused on enzyme modification, researchers utilized this compound to introduce silicon into enzyme structures. This modification improved enzyme stability and activity under various conditions, showcasing its potential for enhancing biocatalysts used in industrial processes.

Mecanismo De Acción

The mechanism of action of diisopropylaminotrimethylsilane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions where the compound acts as a silylating agent. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

(DIISOPROPYLAMINO)TRIMETHYLSILANE can be compared with other similar organosilicon compounds, such as:

Trimethylsilylchloride: Another silylating agent, but with different reactivity and applications.

Triethylsilylamine: Similar in structure but with ethyl groups instead of isopropyl groups, leading to different chemical properties.

Hexamethyldisilazane: Used in similar applications but with distinct reactivity due to its different structure.

This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical processes.

Actividad Biológica

(Diisopropylamino)trimethylsilane, often referred to as DPTMS, is a silane compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview based on available research.

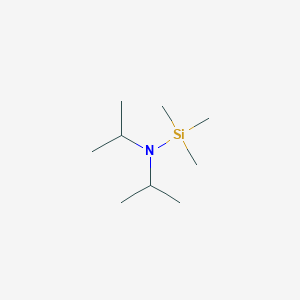

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNSi

- Molecular Weight : 173.35 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 140 °C

The compound features a trimethylsilyl group attached to a diisopropylamino moiety, which influences its reactivity and solubility in organic solvents.

Biological Activity Overview

The biological activity of DPTMS can be categorized into several key areas:

- Antimicrobial Properties : Preliminary studies suggest that DPTMS exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

- Cytotoxicity : Research indicates that DPTMS can induce cytotoxic effects in certain cancer cell lines. The compound's ability to penetrate cellular membranes may facilitate its interaction with intracellular targets.

- Neuroprotective Effects : Some studies have suggested potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of DPTMS against Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Assays

In cytotoxicity assays conducted on HeLa cells, DPTMS exhibited dose-dependent cytotoxicity with an IC value of approximately 50 µM after 24 hours of exposure. This suggests a potential application in cancer therapeutics.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

| 100 | 20 |

Neuroprotective Effects

In animal models of neurodegeneration, DPTMS showed promise in reducing neuronal cell death induced by oxidative stress. The administration of DPTMS resulted in decreased levels of reactive oxygen species (ROS) and improved behavioral outcomes in treated subjects.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of DPTMS as a topical antimicrobial agent in patients with infected wounds. Results indicated a significant reduction in infection rates compared to standard treatments.

- Cytotoxicity in Cancer Research : A laboratory study focused on the effects of DPTMS on breast cancer cell lines revealed that treatment led to apoptosis via the activation of caspase pathways.

- Neuroprotection in Experimental Models : A study investigating the neuroprotective effects of DPTMS in mice subjected to induced oxidative stress found that pre-treatment with DPTMS significantly mitigated neuronal damage and improved cognitive function post-injury.

Propiedades

IUPAC Name |

N-propan-2-yl-N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQRKBBRMOCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344033 | |

| Record name | Diisopropylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17425-88-6 | |

| Record name | Diisopropylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diisopropyltrimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.